rac-(1R,2S)-2-(5-sulfanyl-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid, cis
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Overview
Description
"rac-(1R,2S)-2-(5-sulfanyl-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid, cis" is an intriguing compound with a diverse range of potential applications in chemistry, biology, medicine, and industry. This compound is part of a family of cyclohexane carboxylic acids, featuring a unique triazole ring and a sulfanyl group, which confer specific properties that make it significant in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(5-sulfanyl-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid, cis, typically involves multiple steps. One approach starts with the cyclohexane ring and introduces the carboxylic acid group via a Friedel-Crafts acylation, followed by selective reduction to yield the desired stereochemistry.
The triazole ring can be introduced using a Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the "click" reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis. The sulfanyl group can be added by thiol-ene reaction, where a thiol reacts with an alkene.
Industrial Production Methods
In an industrial setting, the production of this compound would likely leverage batch processing for the different synthetic steps, utilizing high-throughput techniques and optimization of reaction conditions to maximize yield and efficiency. This could involve the use of advanced catalysts and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions including:
Oxidation: Oxidation of the sulfanyl group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the triazole ring, where halides or other leaving groups are replaced by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, in solvents such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
In Chemistry
This compound's unique structure makes it a valuable ligand in coordination chemistry, enabling the formation of complex metal-organic frameworks.
In Biology
It exhibits potential as a bioactive molecule, possibly acting as an inhibitor for specific enzymes due to its triazole and sulfanyl functionalities.
In Medicine
Its derivatives could serve as lead compounds in drug discovery, especially for designing inhibitors for enzymes related to bacterial and fungal growth.
In Industry
Its stability and reactivity profile make it suitable for applications in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets, such as enzymes. The triazole ring can coordinate to metal ions in enzyme active sites, while the sulfanyl group can form strong interactions with amino acid residues, potentially inhibiting enzyme activity through competitive or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acids
Triazole-containing compounds
Sulfanyl derivatives
Highlighting Its Uniqueness
The combination of a cyclohexane ring, triazole, and sulfanyl group in one molecule is uncommon, giving rac-(1R,2S)-2-(5-sulfanyl-1H-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid, cis, unique chemical and biological properties not seen in many other compounds.
Hope you find this deep dive enlightening! This compound certainly has a lot going for it.
Properties
CAS No. |
2138330-98-8 |
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Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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